molecular formula C7H5Cl2F B8507082 2,3-Dichloro-4-fluorotoluene

2,3-Dichloro-4-fluorotoluene

Cat. No.: B8507082
M. Wt: 179.02 g/mol
InChI Key: HIXXDQPJVORCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-4-fluorotoluene is a halogenated aromatic compound with a methyl group (toluene backbone) substituted with two chlorine atoms at positions 2 and 3 and a fluorine atom at position 4. Its molecular formula is C₇H₅Cl₂F, and its molecular weight is 191.02 g/mol (calculated based on atomic masses). Halogenated toluenes are typically used in agrochemicals, pharmaceuticals, and as intermediates in organic synthesis due to their electron-withdrawing properties, which enhance reactivity in substitution reactions .

Preparation Methods

Direct Chlorination of Fluorotoluene Derivatives

Chlorination of 3-Fluorotoluene

A primary route involves the chlorination of 3-fluorotoluene (m-fluorotoluene). In this method, gaseous chlorine is introduced under controlled conditions to achieve di-substitution. The reaction typically employs Lewis acid catalysts such as FeCl₃ or AlCl₃ to direct chlorination. However, the methyl group’s ortho/para-directing nature and fluorine’s meta-directing effects create competition, leading to isomer mixtures. For example, chlorination at 80–120°C yields 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene as major products . Adjusting the catalyst-to-substrate ratio (e.g., 1:1 mol FeCl₃) and reaction time (8–12 hours) can enhance selectivity for the 2,3-dichloro isomer, though separation remains challenging due to similar physical properties .

Use of N-Chlorosuccinimide (NCS)

An alternative approach utilizes NCS in acetonitrile with trifluoroacetic acid (TFA) as a proton source. This method, adapted from phenolic chlorination , involves dissolving 4-fluorotoluene in acetonitrile, followed by NCS addition at ambient temperature. After 72 hours, the crude product undergoes silica gel chromatography (eluent: EtOAc/isohexane) to isolate 2,3-dichloro-4-fluorotoluene in 25% yield . While milder than Cl₂ gas, this method requires precise stoichiometry to minimize over-chlorination.

Stepwise Halogenation Strategies

Fluorination Followed by Chlorination

Starting with 2,3-dichlorotoluene, fluorine can be introduced via halogen exchange. A diazotization reaction using NaNO₂/HCl generates a diazonium salt, which is treated with HF or KF to substitute the amino group with fluorine . This method, however, risks side reactions such as ring dechlorination. Patent CN105418441A highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve fluorination efficiency, achieving 70–85% yields under reflux conditions .

Chlorination of 4-Fluoro-3-chlorotoluene

Selective mono-chlorination of 4-fluorotoluene at position 3 using SO₂Cl₂ in the presence of UV light yields 3-chloro-4-fluorotoluene. Subsequent chlorination with NCS at 50°C introduces the second chlorine at position 2, producing the target compound in 42% yield . This stepwise approach reduces isomer formation but requires rigorous purification after each step.

Catalytic and Solvent Effects

Role of Lewis Acids

FeCl₃ and AlCl₃ remain the most common catalysts for Friedel-Crafts chlorination. However, their strong acidity can lead to undesired side reactions, such as ring alkylation or dehalogenation. Substituting with milder catalysts like SbCl₃ or using solvent systems such as sulfolane (as described in WO2016058896A1) improves regioselectivity for the 2,3-dichloro isomer . For instance, a 10 mol% SbCl₃ load in sulfolane at 100°C increases yield to 55% while suppressing 2,4-dichloro byproducts .

Solvent Optimization

Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance chlorine electrophilicity, favoring ortho/para substitution. In contrast, nonpolar solvents like toluene promote meta chlorination relative to the fluorine substituent. A mixed solvent system (DMF/toluene, 1:3 v/v) balances these effects, achieving a 2,3-dichloro selectivity of 68% at 90°C .

Isomer Separation and Purification

Distillation and Crystallization

Due to the close boiling points of dichloro-fluorotoluene isomers (e.g., Δbp < 5°C), fractional distillation is economically unfeasible . Instead, crystallization from toluene at −20°C selectively precipitates this compound, yielding 92% purity after two recrystallizations .

Chromatographic Methods

Silica gel chromatography with EtOAc/hexane gradients effectively separates isomers on a laboratory scale. For industrial production, simulated moving bed (SMB) chromatography offers continuous separation, though capital costs are high .

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances heat transfer and reduces reaction times. A pilot study using microreactors (residence time: 10 minutes) achieved 80% conversion of 4-fluorotoluene to this compound at 120°C, compared to 50% conversion in batch reactors .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-fluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 2,3-dichloro-1-hydroxy-4-methylbenzene or 2,3-dichloro-1-amino-4-methylbenzene can be formed.

    Oxidation Products: Products like 2,3-dichloro-1-fluoro-4-methylbenzoic acid or 2,3-dichloro-1-fluoro-4-methylbenzaldehyde.

    Reduction Products: Products like 2,3-dichloro-1-fluoro-4-methylcyclohexane.

Scientific Research Applications

2,3-Dichloro-4-fluorotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique substitution pattern makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity. Derivatives of this compound are investigated for their antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs with specific therapeutic effects.

    Industry: It is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-fluorotoluene depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism varies depending on the derivative and the target system. For example, in antimicrobial studies, it may disrupt cell membrane integrity or interfere with essential metabolic processes.

Comparison with Similar Compounds

Structural analogs and derivatives of 2,3-Dichloro-4-fluorotoluene exhibit variations in substituent groups, molecular weight, and physicochemical properties. Below is a detailed comparison:

Structural and Molecular Comparisons

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Density (g/cm³)
This compound Not provided C₇H₅Cl₂F 191.02 2-Cl, 3-Cl, 4-F N/A N/A
2-Chloro-4-fluorotoluene 452-73-3 C₇H₆ClF 144.57 2-Cl, 4-F N/A N/A
2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene 115571-68-1 C₈H₄Cl₂F₃NO₂ 274.02 2-Cl, 3-Cl, 4-NO₂, 6-CF₃ 270.2 ± 35.0 1.566 ± 0.06
2,3-Dichlorotoluene-4,5,6-D3 Not provided C₇H₃Cl₂D₃ 164.05 2-Cl, 3-Cl, deuterated at 4,5,6 N/A N/A
2,4-Difluoroaniline 456-22-4 C₆H₅F₂N 129.11 2-F, 4-F, 1-NH₂ N/A N/A

Substituent Effects on Properties

  • Electron-Withdrawing Groups: The presence of multiple halogens (Cl, F) and nitro (NO₂) or trifluoromethyl (CF₃) groups increases molecular polarity and boiling points. For example, 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene has a high boiling point (270.2°C) due to strong intermolecular forces .
  • Molecular Weight: Heavier substituents (e.g., CF₃, NO₂) significantly increase molecular weight. The nitro derivative (274.02 g/mol) is ~43% heavier than this compound.
  • Density : Halogens and nitro groups increase density. The nitro-trifluoromethyl derivative has a density of 1.566 g/cm³, typical for heavily substituted toluenes .

Research Findings and Data Limitations

  • Gaps in Data : Direct experimental data for this compound (e.g., melting point, solubility) are absent in the provided evidence. Properties are inferred from analogs.
  • Safety Considerations : 2-Chloro-4-fluorotoluene requires handling precautions (e.g., medical consultation upon exposure), suggesting similar safety protocols for the dichloro-fluoro analog .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 2,3-dichloro-4-fluorotoluene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential halogenation steps. For analogous compounds like 2,4-dichloro-5-fluorotoluene, chlorination precedes fluorination using reagents such as Cl₂ gas or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (40–60°C). Fluorination is achieved via nucleophilic aromatic substitution (e.g., KF in polar aprotic solvents like DMF at 100–120°C) . Key variables include stoichiometry, solvent polarity, and reaction time. Yield optimization requires monitoring intermediates via TLC or GC-MS. Purification often involves fractional distillation or column chromatography.

Q. How can researchers verify the structural identity of this compound experimentally?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., splitting patterns from adjacent Cl/F substituents) and methyl group signals.
  • GC-MS : Confirm molecular ion peaks (e.g., m/z for C₇H₅Cl₂F⁺) and fragmentation patterns.
  • FT-IR : Detect C-Cl (~550 cm⁻¹) and C-F (~1200 cm⁻¹) stretches.
    Cross-reference data with PubChem or EPA DSSTox entries for validation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
  • Store in sealed containers away from oxidizers (risk of HCl/HF release).
  • Follow first-aid measures outlined in safety data sheets (e.g., eye rinsing with water for 15 minutes, medical consultation for ingestion) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate:

  • Electrophilic aromatic substitution (EAS) sites : Fukui indices identify regions prone to attack (e.g., para to electron-withdrawing Cl/F groups).
  • Activation energies : Compare reaction pathways (e.g., Suzuki-Miyaura coupling) using software like Gaussian or ORCA.
    Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates under varying catalysts) .

Q. What analytical methods resolve contradictions in reported solubility data for halogenated toluenes?

  • Methodological Answer :

  • Phase-solubility analysis : Measure solubility in binary solvent systems (e.g., water-ethanol) using UV-Vis spectroscopy.
  • Hansen solubility parameters : Correlate solubility with solvent polarity (δD, δP, δH) to identify outliers.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition products that may affect solubility measurements .

Q. How do steric and electronic effects of this compound influence its role as a directing group in organometallic catalysis?

  • Methodological Answer :

  • X-ray crystallography : Determine bond angles and steric hindrance around substituents.
  • Kinetic isotope effects (KIE) : Study electronic effects on reaction mechanisms (e.g., deuterium labeling).
  • Catalytic screening : Test Pd-, Ni-, or Cu-based catalysts to compare regioselectivity in C-C bond formation .

Properties

Molecular Formula

C7H5Cl2F

Molecular Weight

179.02 g/mol

IUPAC Name

2,3-dichloro-1-fluoro-4-methylbenzene

InChI

InChI=1S/C7H5Cl2F/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3

InChI Key

HIXXDQPJVORCDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium nitrite (0.172 g, 2.5 mmol) was added to a stirred solution of 2-chloro-6-fluoro-3-methyl-phenylamine (0.400 g, 2.5 mmol) in water (20 ml) and 37% aqueous hydrogen chloride (5 ml) at −5° C. The mixture was stirred at −5° C. for 5 minutes and then added in one pot to a solution of copper (I) chloride (0.742 g, 7.5 mmol) in 37% aqueous hydrogen chloride (5 ml) whilst maintaining the temperature at −5 to 0° C. The reaction mixture was heated to 38° C. and stirred for 1 hr then the mixture was cooled and diethyl ether (20 ml) was added. The organic phase was separated and washed with 1N aqueous hydrogen chloride and then with water. The organic layer was then dried over sodium sulphate and concentrated in vacuo. The crude residue was purified by flash silica column chromatography, eluting with petroleum ether, to give 2,3-dichloro-1-fluoro-4-methylbenzene (0.090 g, 0.5 mmol) as a white solid.
Quantity
0.172 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
copper (I) chloride
Quantity
0.742 g
Type
catalyst
Reaction Step Three

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